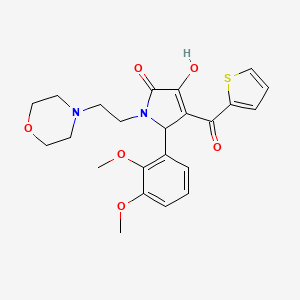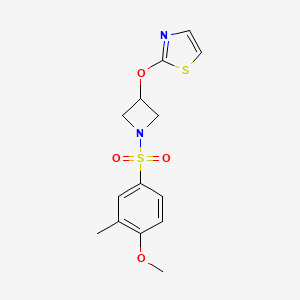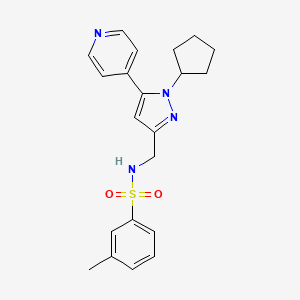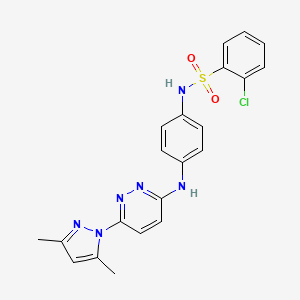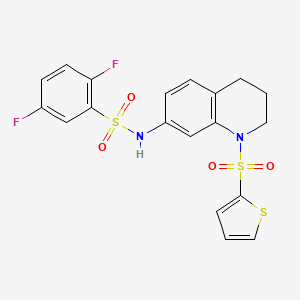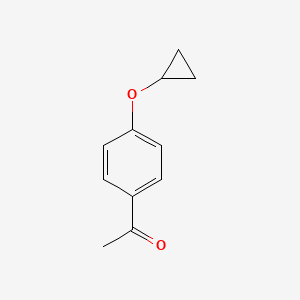
1-(4-Cyclopropoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Cyclopropoxyphenyl)ethan-1-one” is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(4-Cyclopropoxyphenyl)ethan-1-one” is 1S/C11H12O2/c1-8(12)9-2-4-10(5-3-9)13-11-6-7-11/h2-5,11H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“1-(4-Cyclopropoxyphenyl)ethan-1-one” is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Organic Synthesis Techniques
- A novel route for the synthesis of 1,1-bis(silyl)-1-alkenes through sequential silylative coupling exo-cyclization followed by reaction with Grignard reagents has been developed. This method efficiently couples in the presence of silver nitrate and palladium acetate to yield 1,1-bis(silyl)-2-arylethenes or 1,1,4-trisubstituted 1,3-butadienes with high yield (Pawluć et al., 2006).
Supramolecular Chemistry
- Studies on supramolecular assemblies using different core structures, such as 1,2,4,5-benzenetetracarboxylic acid, reveal intricate crystal engineering possibilities. These assemblies range from host-guest systems to assemblies with infinite molecular tapes, highlighting the versatility of organic molecules in forming complex structures (Arora & Pedireddi, 2003).
Environmental Chemistry
- Research into the cometabolic biodegradation of environmental contaminants like 1,4-dioxane shows that ethane can stimulate the aerobic biodegradation in groundwater aquifers. This highlights the role of organic compounds in enhancing the degradation of persistent pollutants in aquatic environments (Hatzinger et al., 2017).
Photochemistry
- The photochemical behavior of lignin model compounds, such as 1,2-di(3′,4′-dimethoxyphenyl)ethanone, has been explored in various solvents, demonstrating how these compounds undergo phototransformation. Such studies are crucial for understanding the photodegradation processes of complex organic materials in nature (Castellan et al., 1990).
Catalysis
- Investigations into ruthenium(II) complexes with optically active ligands for asymmetric transfer hydrogenation of ketones provide insights into the development of chiral catalysts. These studies are fundamental for advancing synthetic methodologies in organic chemistry (Yang et al., 1997).
Safety and Hazards
The safety information for “1-(4-Cyclopropoxyphenyl)ethan-1-one” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
1-(4-cyclopropyloxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(12)9-2-4-10(5-3-9)13-11-6-7-11/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSVCGAFPZGYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropoxyphenyl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



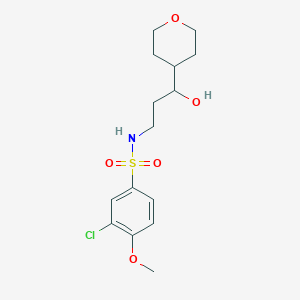
![1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682374.png)
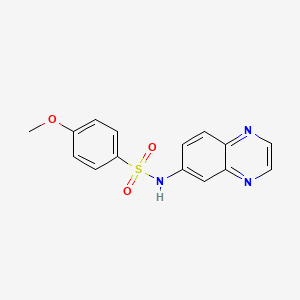
![methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2682377.png)
